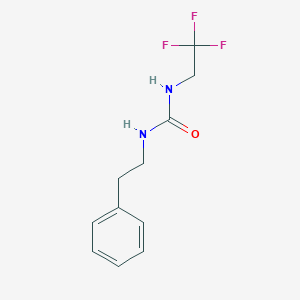
1-(2-Phenylethyl)-3-(2,2,2-trifluoroethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Phenylethyl)-3-(2,2,2-trifluoroethyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Phenyl-trifluoroethyl-urea (PTFU) and is a white crystalline solid.
Mécanisme D'action
The mechanism of action of PTFU is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biochemical pathways. In cancer cells, PTFU has been shown to inhibit the activity of the enzyme thymidylate synthase, which is involved in DNA synthesis. In weeds, PTFU has been shown to inhibit the activity of the enzyme acetolactate synthase, which is involved in the biosynthesis of branched-chain amino acids.
Effets Biochimiques Et Physiologiques
PTFU has been shown to have various biochemical and physiological effects, depending on the application. In cancer cells, PTFU has been shown to induce apoptosis, or programmed cell death. In weeds, PTFU has been shown to inhibit the growth of root and shoot tissues. In material science, PTFU has been used to synthesize polymers with unique properties, such as high thermal stability and electrical conductivity.
Avantages Et Limitations Des Expériences En Laboratoire
PTFU has several advantages for use in lab experiments, including its relatively simple synthesis method and its ability to inhibit specific enzymes. However, PTFU also has limitations, such as its low solubility in water and its potential toxicity to non-target organisms.
Orientations Futures
There are several future directions for research on PTFU. In medicinal chemistry, further studies could investigate the potential of PTFU as a treatment for other types of cancer. In material science, further studies could investigate the properties of polymers synthesized using PTFU as a monomer. In agricultural science, further studies could investigate the potential of PTFU as a selective herbicide that targets specific weed species. Additionally, further studies could investigate the potential of PTFU as a tool for studying the biochemical pathways involved in cancer and weed growth.
Méthodes De Synthèse
The synthesis of PTFU involves the reaction between 2-phenylethylamine and 2,2,2-trifluoroacetyl isocyanate in a solvent such as dichloromethane. The reaction is carried out under reflux conditions for several hours, followed by purification using column chromatography. The yield of PTFU is typically around 60%.
Applications De Recherche Scientifique
PTFU has been investigated for its potential applications in various fields, including medicinal chemistry, material science, and agricultural science. In medicinal chemistry, PTFU has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In material science, PTFU has been used as a monomer for the synthesis of polymers with unique properties. In agricultural science, PTFU has been investigated as a potential herbicide due to its ability to inhibit the growth of weeds.
Propriétés
IUPAC Name |
1-(2-phenylethyl)-3-(2,2,2-trifluoroethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O/c12-11(13,14)8-16-10(17)15-7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPUJLBKUZHMQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenylethyl)-3-(2,2,2-trifluoroethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(benzo[d]thiazol-2-yloxy)-N-(2-chlorophenyl)piperidine-1-carboxamide](/img/structure/B2967116.png)
![N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2967119.png)
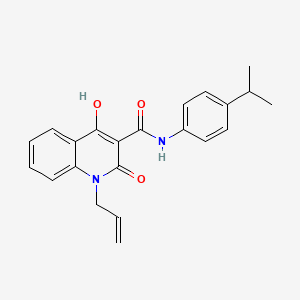
![1,3,7-trimethyl-8-(2-(p-tolylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2967122.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2967123.png)
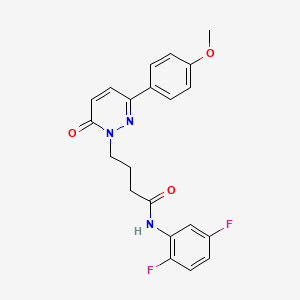
![5-nitro-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2967126.png)
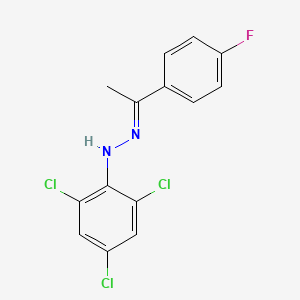
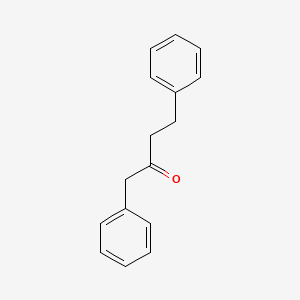
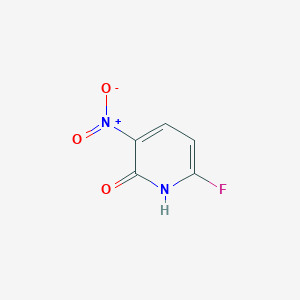
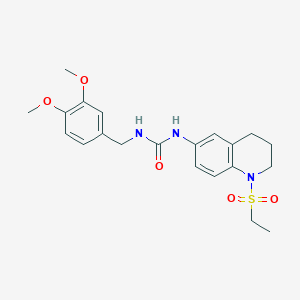
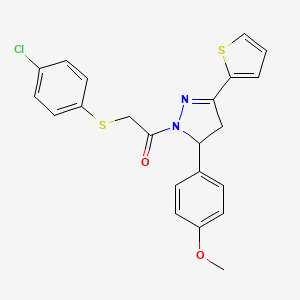
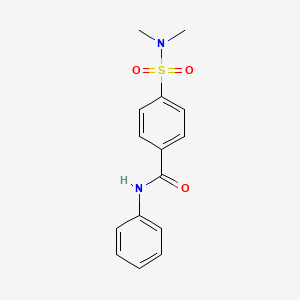
![N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2967139.png)